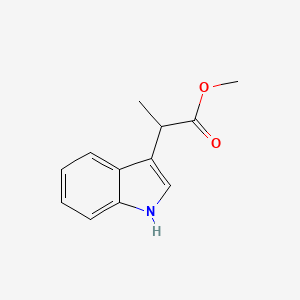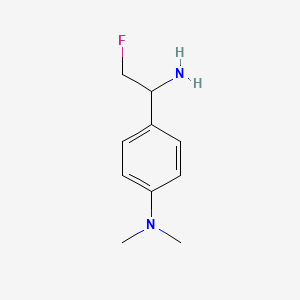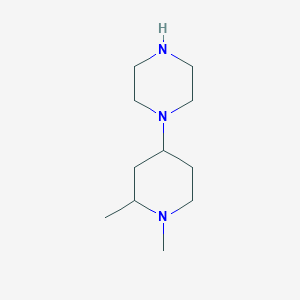
1-(1,2-Dimethylpiperidin-4-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,2-Dimethylpiperidin-4-yl)piperazine is a chemical compound with the molecular formula C11H23N3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Dimethylpiperidin-4-yl)piperazine typically involves the reaction of piperazine with 1,2-dimethylpiperidine under controlled conditions. One common method involves the use of reductive amination, where the piperazine is reacted with 1,2-dimethylpiperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .
化学反応の分析
Types of Reactions
1-(1,2-Dimethylpiperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring reacts with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
科学的研究の応用
1-(1,2-Dimethylpiperidin-4-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 1-(1,2-Dimethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
1-(1,2-Dimethylpiperidin-4-yl)piperazine can be compared with other piperazine derivatives, such as:
- 1-Methylpiperazine
- 4-Methylpiperazine
- 1,4-Dimethylpiperazine
These compounds share a similar piperazine core but differ in their substituents, which can lead to variations in their chemical and biological properties.
特性
分子式 |
C11H23N3 |
|---|---|
分子量 |
197.32 g/mol |
IUPAC名 |
1-(1,2-dimethylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C11H23N3/c1-10-9-11(3-6-13(10)2)14-7-4-12-5-8-14/h10-12H,3-9H2,1-2H3 |
InChIキー |
GLOYJXHVEIKBSG-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCN1C)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


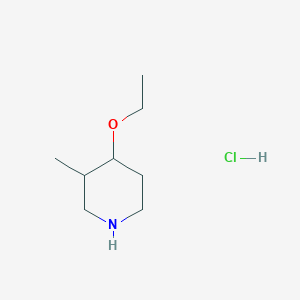
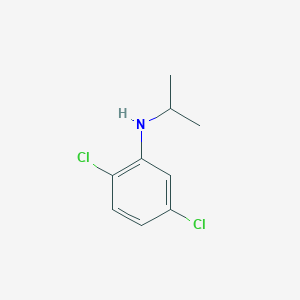
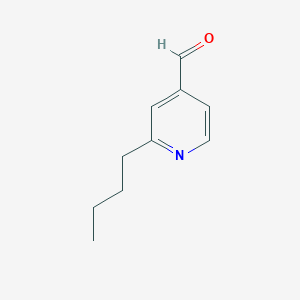
amine](/img/structure/B13253872.png)
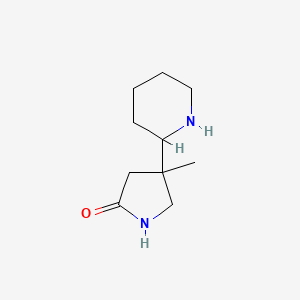
![4-[(Cyclopropylmethyl)amino]butan-2-ol](/img/structure/B13253889.png)

![2-[Methyl(prop-2-YN-1-YL)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13253897.png)
![4-[(4-Methyl-1,3-thiazol-5-YL)formamido]butanoic acid](/img/structure/B13253901.png)
![Diethyl({3-[(thian-3-yl)amino]propyl})amine](/img/structure/B13253906.png)

![1-[2-Hydroxy-3-(methylamino)propyl]cyclopentane-1-carbonitrile](/img/structure/B13253919.png)
